molecular formula C34H56O6 B13774347 Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))- CAS No. 83036-62-8

Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-

Cat. No.: B13774347
CAS No.: 83036-62-8
M. Wt: 560.8 g/mol
InChI Key: BGJQCVCRJRMOGD-XZIFVCQGSA-N
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Description

Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))- is a complex organic compound known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core structure: This involves cyclization reactions to form the cyclopenta and cyclopropa rings.

    Functional group modifications: Introduction of hydroxyl, methyl, and oxo groups through various organic reactions such as oxidation and reduction.

    Esterification: The final step involves esterification to attach the tetradecanoic acid moiety.

Industrial Production Methods

Industrial production of this compound is complex and requires precise control of reaction conditions. It often involves:

    High-pressure reactors: To facilitate cyclization reactions.

    Catalysts: To increase the efficiency of functional group modifications.

    Purification steps: Including chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups.

    Reduction: Reduction of oxo groups back to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their biological activities.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure, which allows it to interact with multiple molecular targets and pathways, making it a versatile molecule for scientific research.

Biological Activity

Tetradecanoic acid, also known as myristic acid (C14:0), is a saturated fatty acid that has garnered attention for its diverse biological activities. This article focuses on the biological activities associated with tetradecanoic acid and its derivatives, particularly the compound described as 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester .

Overview of Biological Activities

Tetradecanoic acid and its derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties. The following sections detail these activities supported by research findings and case studies.

Antimicrobial Activity

Tetradecanoic acid has been shown to possess significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi:

  • Antifungal Activity : A study demonstrated that 2-bromo tetradecanoic acid exhibited potent antifungal activity against Saccharomyces cerevisiae (MIC = 10 μM) and Candida albicans (MIC = 39 μM) .
  • Bacterial Inhibition : Research on saturated fatty acids found that tetradecanoic acid reduced the production of virulence factors in Pseudomonas aeruginosa, inhibiting pyocyanin production by 35–58% at concentrations ranging from 40 to 1,000 µM without affecting bacterial growth .

Anti-inflammatory Properties

Tetradecanoic acid has been linked to anti-inflammatory effects. Its role in modulating immune responses is notable:

  • Mitogenicity and TNF Induction : In a comparative study of lipid A's, LA-17-PP containing tetradecanoic acid showed strong mitogenicity and tumor necrosis factor (TNF)-inducing activity while exhibiting low pyrogenicity . This suggests its potential application in immunotherapy.

Case Studies

Several case studies illustrate the biological activity of tetradecanoic acid:

  • Study on Lipid A : The study compared various lipid A structures where LA-17-PP demonstrated significant biological activity due to its composition of tetradecanoic acid. It highlighted the importance of fatty acid composition on biological functions .
  • Cyanobacterial Extracts : Research on cyanobacterial extracts revealed that they contain long-chain fatty acids including tetradecanoic acid, which were reported to have antioxidant and antimicrobial activities .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness/ObservationsReference
AntifungalMIC against S. cerevisiae: 10 μM; C. albicans: 39 μM
Bacterial Growth InhibitionReduced pyocyanin production by 35–58%
MitogenicityStrong TNF-inducing activity
AntioxidantPresence in cyanobacterial extracts

Properties

CAS No.

83036-62-8

Molecular Formula

C34H56O6

Molecular Weight

560.8 g/mol

IUPAC Name

[(1S,4S,5S,6R,9S,10R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadec-2-enyl] tetradecanoate

InChI

InChI=1S/C34H56O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)40-31-22(2)20-33-23(3)18-26-28(32(26,4)5)25(30(33)38)19-24(21-35)29(37)34(31,33)39/h20,23-26,28-29,31,35,37,39H,6-19,21H2,1-5H3/t23-,24?,25+,26?,28+,29-,31+,33+,34+/m1/s1

InChI Key

BGJQCVCRJRMOGD-XZIFVCQGSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(C[C@H](C2=O)[C@H]4C(C4(C)C)C[C@H]3C)CO)O)O)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

Origin of Product

United States

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